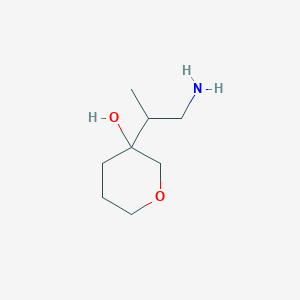
3-(1-Aminopropan-2-yl)oxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopropan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminopropyl group. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with aminopropyl reagents under controlled conditions. One common method includes the use of oxirane (ethylene oxide) and 1-aminopropan-2-ol in the presence of a catalyst to facilitate the ring-opening reaction, forming the desired oxane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
3-(1-Aminopropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxane ring to more reduced forms, potentially altering its reactivity.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted oxane compounds .
科学的研究の応用
3-(1-Aminopropan-2-yl)oxan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often utilizes this compound.
作用機序
The mechanism of action of 3-(1-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
類似化合物との比較
Similar Compounds
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: This compound has a similar structure but with a methyl group substitution, affecting its reactivity and applications.
3-(1-Aminopropyl)tetrahydrofuran: Another structurally related compound with a tetrahydrofuran ring instead of an oxane ring, leading to different chemical properties and uses.
Uniqueness
3-(1-Aminopropan-2-yl)oxan-3-ol is unique due to its specific oxane ring structure combined with the aminopropyl group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and industrial processes .
生物活性
Structural Properties and Reactivity
3-(1-Aminopropan-2-yl)oxan-3-ol has the molecular formula C7H15NO2, containing seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its structure contributes to its potential reactivity and biological activity, particularly due to the presence of the amino and hydroxyl groups.
Pharmacological Potential
The compound's structural similarity to other biologically active molecules suggests it may have various pharmacological effects. While specific data on this compound is limited, research on related compounds provides insights into its potential biological activities:
- Enzyme Interactions: The compound may interact with various enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding: Its structure suggests possible interactions with neuroreceptors, which could influence neurotransmitter systems.
- Metabolic Pathways: The compound may participate in or influence certain metabolic pathways due to its functional groups.
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:
Research Findings
While direct studies on this compound are scarce, research on related compounds provides valuable insights:
- Enzyme Inhibition: Similar amino alcohols have shown potential in inhibiting certain enzymes, which could be relevant for this compound.
- Metabolic Fate: Studies on related compounds suggest that this compound may undergo metabolic transformations in the body, potentially forming bioactive metabolites .
- Toxicological Profile: Based on data from structurally similar compounds, this compound may exhibit moderate acute toxicity, with potential effects on the central nervous system and gastrointestinal tract .
Future Research Directions
To fully elucidate the biological activity of this compound, several areas of research should be pursued:
- Receptor Binding Studies: Investigate the compound's affinity for various receptor types, particularly those involved in neurotransmission.
- Enzyme Assays: Conduct in vitro studies to determine the compound's effects on key enzymes, especially those involved in drug metabolism.
- Metabolic Studies: Examine the metabolic fate of this compound in various biological systems to identify potential active metabolites.
- Toxicological Evaluations: Perform comprehensive toxicity studies to establish safety profiles for potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies: Compare the biological activities of this compound with structurally similar compounds to identify key pharmacophores.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(1-aminopropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChIキー |
NAHCGLLUZHJJCA-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















